5-(Methoxymethyl)-1,2-thiazole
Description
Historical Trajectories and Modern Developments in Thiazole (B1198619) Heterocyclic Chemistry
The field of thiazole chemistry has a rich history, dating back to the late 19th century. The pioneering work of chemists like Hantzsch and Hofmann laid the groundwork for the systematic study of the thiazole heterocycle and its derivatives. benthamdirect.comimp.kiev.ua Since these initial discoveries, the chemistry of thiazoles has evolved significantly, expanding from fundamental synthesis and reactivity studies to encompass a vast array of applications. benthamdirect.comimp.kiev.ua The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural products, most notably Thiamine (Vitamin B1), and synthetic compounds. benthamdirect.comkuey.net
Modern advancements in thiazole chemistry have been driven by the demand for novel compounds with specific functions. kuey.net Recent developments focus on improving the efficiency, sustainability, and versatility of synthetic methods. numberanalytics.com Key areas of progress include:
Catalytic Methods: The use of transition metal catalysts to facilitate thiazole synthesis under milder reaction conditions. numberanalytics.com
Green Chemistry Approaches: The development of environmentally benign syntheses using greener solvents like water or ionic liquids and minimizing waste. numberanalytics.com
Multi-Component Reactions: The design of one-pot syntheses where multiple starting materials react to form complex thiazole derivatives, offering an efficient alternative to traditional methods. researchgate.net
These modern strategies have not only streamlined the production of known thiazole derivatives but have also opened doors to the creation of novel and structurally diverse molecules for various scientific applications. kuey.netkuey.net
| Milestone | Contributor/Development | Significance |
| Late 19th Century | Hofmann, Hantzsch | Pioneering work and systematic study of the thiazole ring and its derivatives. benthamdirect.comimp.kiev.ua |
| Early 20th Century | Bogert and co-workers | Significant contributions to the expansion of thiazole chemistry. benthamdirect.com |
| Mid 20th Century | Mills | Established the importance of the thiazole ring in cyanine (B1664457) dyes used as photographic sensitizers. benthamdirect.com |
| Late 20th/21st Century | Various Researchers | Development of catalytic methods, green chemistry approaches, and multi-component reactions for thiazole synthesis. numberanalytics.comresearchgate.net |
The Foundational Role of the 1,2-Thiazole Core in Contemporary Chemical Sciences
Within the larger family of thiazoles, the 1,2-thiazole isomer, also known as isothiazole (B42339), holds a distinct and important position. sysrevpharm.orgwikipedia.org Unlike the more common 1,3-thiazole, the isothiazole ring features a direct sulfur-nitrogen (S-N) bond. wikipedia.org This structural feature imparts unique physicochemical properties that differentiate it from its isomer and make it a valuable scaffold in medicinal and materials chemistry. numberanalytics.comwikipedia.org
The isothiazole ring is a component of several biologically active compounds, including pharmaceuticals. wikipedia.org Its derivatives have been a subject of extensive research, leading to the development of compounds with a wide range of applications. The synthesis, properties, and applications of isothiazoles have been systematically reviewed, highlighting their importance in modern chemical research. rsc.org The presence of the S-N bond influences the electronic distribution within the aromatic ring, affecting its reactivity and interaction with biological targets.
| Property | 1,3-Thiazole | 1,2-Thiazole (Isothiazole) |
| Atom Arrangement | Sulfur and nitrogen atoms are separated by a carbon atom. wikipedia.org | Contains a direct sulfur-nitrogen bond. wikipedia.org |
| Isomerism | Isomeric with isothiazole. kuey.netnumberanalytics.com | Isomeric with thiazole. wikipedia.org |
| Basicity (pKa of conjugate acid) | ~2.5 wikipedia.org | ~-0.5 wikipedia.org |
| Significance | Core of Vitamin B1, penicillins, and numerous synthetic drugs. benthamdirect.comkuey.net | Scaffold in various pharmaceuticals like Ziprasidone and Perospirone. wikipedia.org |
Rationale for In-depth Academic Investigation of 5-(Methoxymethyl)-1,2-thiazole and its Structural Analogues
The specific compound this compound is a compelling subject for academic investigation due to the combination of the unique 1,2-thiazole core and the strategic placement of a methoxymethyl substituent. While direct and extensive research on this exact molecule is not widely published, a strong rationale for its study can be constructed based on the known properties of its constituent parts.
The introduction of a methoxymethyl group (-CH₂OCH₃) at the C5 position of the 1,2-thiazole ring is significant for several reasons:
Modulation of Physicochemical Properties: The methoxymethyl group can influence the compound's solubility, lipophilicity, and steric profile. This is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic properties of a lead compound. ontosight.ai
Synthetic Handle: The ether linkage provides a site for potential chemical modification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Electronic Effects: The substituent can alter the electron density distribution within the isothiazole ring, thereby modifying its reactivity and its potential to interact with biological macromolecules.
The study of structural analogues, such as other alkoxyalkyl-substituted isothiazoles or isomers like 4-(methoxymethyl)-1,2-thiazole, would provide crucial insights into the SAR. For instance, research on related substituted thiazoles, like 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid methyl ester, has been pursued to explore modifications of biologically active scaffolds. iucr.org Investigating this compound would contribute valuable knowledge to the broader understanding of isothiazole chemistry and could uncover novel applications in fields such as drug discovery and materials science.
Overview of Multidisciplinary Research Methodologies Applicable to Thiazole Systems
The comprehensive study of thiazole systems, including this compound, necessitates a multidisciplinary approach that integrates various scientific techniques.
Synthetic Chemistry: The construction of the target molecule and its analogues is the primary step. This involves the development and optimization of synthetic routes, which may include classical cyclization methods or modern multi-component reactions. researchgate.netbohrium.com Reaction conditions are carefully controlled to achieve desired regioselectivity and yield.
Spectroscopic and Analytical Characterization: Once synthesized, the precise structure of the compound must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of individual atoms. rsc.orgijper.org
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule. rsc.orgajgreenchem.com
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. rsc.orgajgreenchem.com
X-ray Crystallography: Offers definitive proof of structure and stereochemistry by mapping the atomic positions in three-dimensional space for crystalline solids. iucr.org
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to model the electronic structure, geometry, and reactivity of thiazole derivatives. rsc.orgresearchgate.net These computational studies can predict spectroscopic properties, explain reaction mechanisms, and guide the design of new molecules with desired characteristics.
Biological and Pharmacological Evaluation: To explore the potential applications of new thiazole compounds, their biological activity is assessed through various in vitro and in vivo assays. This can include screening for antimicrobial, anticancer, or anti-inflammatory properties, among others. rsc.orgnih.gov These studies are crucial for identifying new therapeutic leads.
| Research Area | Applicable Methodologies | Purpose |
| Synthesis | Cyclization Reactions, Multi-Component Reactions, Functional Group Interconversion | To construct the target molecule and its analogues. researchgate.netbohrium.com |
| Characterization | NMR, IR, Mass Spectrometry, X-ray Crystallography | To confirm the chemical structure and purity of synthesized compounds. iucr.orgrsc.org |
| Theoretical Analysis | Density Functional Theory (DFT), Molecular Modeling | To understand electronic properties, reactivity, and guide molecular design. rsc.orgresearchgate.net |
| Application Screening | In vitro/In vivo assays (e.g., antimicrobial, cytotoxicity) | To evaluate the potential of the compounds for therapeutic or other applications. rsc.orgnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-7-4-5-2-3-6-8-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZOBRKIOJLYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=NS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Reactivity and Chemical Transformations of 5 Methoxymethyl 1,2 Thiazole
Mechanistic Studies of Electrophilic Substitution on the 1,2-Thiazole Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of the 1,2-thiazole ring, the positions of substitution are influenced by the electron-donating or -withdrawing nature of the substituents and the inherent electronic distribution within the heterocyclic system. For 5-(methoxymethyl)-1,2-thiazole, the methoxymethyl group at the 5-position is expected to influence the regioselectivity of electrophilic attack.
Halogenation: The halogenation of isothiazoles can be achieved using various halogenating agents. While specific studies on this compound are not extensively documented, general methods for the halogenation of isothiazoles involve the use of elemental halogens or other halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) masterorganicchemistry.com. The reaction can proceed directly with an elemental halogen or be catalyzed by an electrophilic aromatic substitution catalyst such as iron(III) chloride (FeCl₃) masterorganicchemistry.com. The regioselectivity of halogenation on the isothiazole (B42339) ring is dependent on the substitution pattern. For 5-substituted isothiazoles, electrophilic attack is generally directed to the 4-position.
Nitration: The nitration of five-membered heterocyclic rings, including thiazoles, has been investigated using reagents such as nitric acid in trifluoroacetic anhydride (B1165640) wikipedia.org. However, the nitration of the parent thiazole (B1198619) has been reported to be challenging due to its insolubility in the nitration system wikipedia.org. For substituted isothiazoles, nitration can be achieved, and the position of nitration is influenced by the existing substituents. For 5-alkyl-substituted isothiazoles, nitration is expected to occur at the 4-position. The reaction conditions typically involve a mixture of nitric acid and a strong acid like sulfuric acid.
A summary of expected regioselective electrophilic substitutions on a generic 5-substituted isothiazole is presented in Table 1.
| Electrophile | Reagents | Expected Position of Substitution |
| Halogen (X⁺) | X₂, FeX₃ or NBS/NCS | 4-position |
| Nitro (NO₂⁺) | HNO₃, H₂SO₄ | 4-position |
Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the introduction of alkyl and acyl groups. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion electrophile wikipedia.org. The application of Friedel-Crafts reactions to the 1,2-thiazole ring system is not as well-documented as for benzene (B151609) derivatives. The presence of the heteroatoms in the thiazole ring can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring towards electrophilic substitution.
For this compound, a Friedel-Crafts acylation, if successful, would likely introduce an acyl group at the 4-position, directed by the 5-methoxymethyl substituent. The choice of catalyst and reaction conditions would be crucial to overcome the potential deactivation of the ring.
Nucleophilic Reactivity and Ring-Opening Pathways of the Thiazole Core
The 1,2-thiazole ring can also undergo nucleophilic attack, particularly when activated by quaternization of the nitrogen atom to form an isothiazolium salt. The attack can occur at different positions of the ring, leading to substitution or ring-opening products.
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. The reaction of these reagents with isothiazoles can lead to various outcomes.
Grignard Reagents: Nickel-catalyzed cross-coupling reactions of thiazoles with Grignard reagents have been reported, although the reactivity of isoxazoles in such reactions appears to be more extensively studied researchgate.net. In the absence of a catalyst, Grignard reagents can add to the C=N bond or induce ring-opening.
Organolithium Reagents: The lithiation of substituted isothiazoles has been investigated. For instance, the lithiation of 4-methylisothiazole (B1295217) with n-butyllithium occurs mainly at the C-5 position researchgate.net. However, ring cleavage is a competing reaction, especially in the presence of an N-S bond, where nucleophilic attack at the sulfur atom can occur researchgate.net. For this compound, lithiation could potentially occur at the 4-position, allowing for subsequent reaction with various electrophiles to introduce new functional groups. However, the possibility of attack at the sulfur atom or the methoxymethyl side chain must be considered.
Nucleophilic attack on the isothiazole ring can be facilitated by the presence of a positive charge on the ring, as in isothiazolium salts. Studies on isothiazolium salts have shown that nucleophilic attack can occur at the ring sulfur atom, leading to ring-opened products wikipedia.org. For instance, the reaction of isothiazolium salts with sodium benzoylacetate yields 2-benzoylthiophenes, suggesting an initial attack at the sulfur atom wikipedia.org.
Intramolecular nucleophilic attacks can also lead to ring transformations. If a nucleophilic moiety is present in a side chain attached to the isothiazole ring, it can potentially attack the ring, leading to fused heterocyclic systems. The specific pathway of such intramolecular reactions would depend on the nature and position of the nucleophile and the substituents on the thiazole ring.
Advanced Transformations of the Methoxymethyl Side Chain
The methoxymethyl group at the 5-position of the thiazole ring offers opportunities for further chemical modifications. These transformations can be broadly categorized into reactions involving the ether linkage and reactions of the methyl group.
Ether Cleavage: The ether bond in the methoxymethyl group can be cleaved under acidic conditions, typically using strong acids like HBr or HI wikipedia.org. This would convert the methoxymethyl group into a hydroxymethyl group, providing a handle for further functionalization, such as oxidation or esterification.
Oxidation: The methyl group of the methoxymethyl side chain is not directly attached to the aromatic ring and is therefore not a typical benzylic position. However, if the ether is first cleaved to a hydroxymethyl group, this primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents researchgate.net.
Selective Ether Cleavage and Exchange Reactions
The methoxymethyl group in this compound is susceptible to ether cleavage under various conditions, providing a pathway to the corresponding 5-(hydroxymethyl)-1,2-thiazole. This transformation is a critical step for further functionalization of the C-5 position.
Common reagents for ether cleavage include strong acids and Lewis acids. For instance, treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) can effectively cleave the methyl ether. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective for demethylation. The reaction with BBr₃ is often preferred due to its high efficiency and the ability to be carried out under milder conditions compared to strong protic acids. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which facilitates the cleavage of the carbon-oxygen bond.
Ether exchange reactions, where the methoxy (B1213986) group is replaced by another alkoxy group, can also be envisioned, potentially through a transetherification process catalyzed by acids or metal salts, although specific examples for this compound are not extensively documented in readily available literature.
Table 1: Reagents for Ether Cleavage of this compound
| Reagent | Typical Conditions | Product |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | 5-(Hydroxymethyl)-1,2-thiazole |
| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 5-(Hydroxymethyl)-1,2-thiazole |
Oxidation and Reduction Chemistry of the Methoxy Group
Direct oxidation or reduction of the methoxy group itself is not a common transformation. The carbon-oxygen single bond in the methoxy group is generally stable to typical oxidizing and reducing agents under conditions that would not affect the thiazole ring or the methylene (B1212753) bridge.
However, the thiazole ring's sulfur atom can be susceptible to oxidation to form sulfoxides or sulfones under the action of strong oxidizing agents like peroxy acids (e.g., m-CPBA). Such an oxidation would significantly alter the electronic properties of the heterocyclic ring.
Reduction of the thiazole ring itself can be achieved under specific catalytic hydrogenation conditions, though this is a less common transformation compared to reactions at the substituent.
Interconversion to Diverse C-5 Functional Groups (e.g., alcohol, aldehyde, carboxylic acid)
The primary alcohol, 5-(hydroxymethyl)-1,2-thiazole, obtained from the ether cleavage of this compound, serves as a key intermediate for the synthesis of other C-5 functionalized derivatives.
Oxidation to Aldehyde and Carboxylic Acid:
The 5-(hydroxymethyl)-1,2-thiazole can be oxidized to the corresponding aldehyde, 5-formyl-1,2-thiazole, using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation, minimizing the risk of over-oxidation.
Further oxidation of the aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can yield the 1,2-thiazole-5-carboxylic acid.
Table 2: Interconversion of C-5 Functional Groups
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | BBr₃ or HBr | 5-(Hydroxymethyl)-1,2-thiazole | Ether to Alcohol |
| 5-(Hydroxymethyl)-1,2-thiazole | PCC, DMP, or Swern Oxidation | 5-Formyl-1,2-thiazole | Alcohol to Aldehyde |
| 5-Formyl-1,2-thiazole | KMnO₄ or Jones Reagent | 1,2-Thiazole-5-carboxylic acid | Aldehyde to Carboxylic Acid |
| 5-(Hydroxymethyl)-1,2-thiazole | KMnO₄ or Jones Reagent | 1,2-Thiazole-5-carboxylic acid | Alcohol to Carboxylic Acid |
Transition Metal-Mediated Cross-Coupling Reactions at the Thiazole Nucleus
To engage in transition metal-mediated cross-coupling reactions, the this compound first needs to be converted to a derivative bearing a suitable leaving group on the thiazole ring, typically a halogen (Br, I) or a triflate. For instance, halogenation of the 1,2-thiazole ring can provide the necessary handle for these powerful C-C and C-N bond-forming reactions.
Suzuki-Miyaura, Heck, and Sonogashira Coupling Enhancements
Once a 5-halo-1,2-thiazole derivative is in hand, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The reaction of a 5-halo-1,2-thiazole with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base allows for the introduction of aryl and vinyl substituents at the C-5 position. This reaction is highly versatile and tolerates a wide range of functional groups.
Heck Coupling: The palladium-catalyzed reaction of a 5-halo-1,2-thiazole with an alkene leads to the formation of a new carbon-carbon bond at the C-5 position, yielding a 5-alkenyl-1,2-thiazole derivative.
Sonogashira Coupling: This reaction involves the coupling of a 5-halo-1,2-thiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It provides a direct route to 5-alkynyl-1,2-thiazole derivatives.
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. A 5-halo-1,2-thiazole can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable base to yield 5-amino-1,2-thiazole derivatives. This reaction is of significant importance for the synthesis of compounds with potential biological activity.
Exploration of Radical Chemistry and Photochemical Reactivity
The exploration of radical and photochemical reactions of 1,2-thiazole derivatives is an area of ongoing research.
Radical Chemistry: Thiazole derivatives can potentially undergo radical reactions. For instance, radical substitution reactions could be initiated at the thiazole ring or at the methoxymethyl side chain under appropriate conditions, using radical initiators such as AIBN. However, specific studies on the radical chemistry of this compound are limited.
Photochemical Reactivity: The UV absorption properties of the thiazole ring suggest that it can be susceptible to photochemical transformations. Irradiation of substituted thiazoles has been shown to induce isomerizations and rearrangements. For this compound, photochemical reactions could potentially involve the thiazole ring itself, leading to ring-opening or rearrangement products, or could influence reactions at the C-5 substituent. The specific outcomes would depend on the wavelength of light used and the presence of other reagents.
Electrochemical Studies of the 1,2-Thiazole System
The electrochemical behavior of the 1,2-thiazole (isothiazole) ring system is a subject of scientific inquiry, providing insights into its electronic structure and reactivity. While specific electrochemical data for this compound is not extensively documented in dedicated studies, the general electrochemical characteristics of 1,2-thiazole derivatives can be understood through techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV). These studies are crucial for applications in materials science, sensor technology, and in understanding redox-mediated biological activities.
The 1,2-thiazole ring is an electron-deficient heterocyclic system, a property that influences its electrochemical properties. acs.org The presence of both nitrogen and sulfur atoms in the ring, along with the substituents, dictates the oxidation and reduction potentials. Generally, the thiazole nucleus can undergo both oxidation and reduction processes, although the conditions and potentials required can vary significantly based on the molecular structure.
Electrochemical investigations reveal that the oxidation of certain thiazole derivatives can lead to the formation of polymeric films on the electrode surface. For instance, the electro-oxidation of rhodanine (B49660) (2-Sulfanylidene-1,3-thiazolidin-4-one), a related thiazolidine (B150603) derivative, has been shown to form polymeric films through successive cycling at different potentials. researchgate.net Studies on other thiazole-containing compounds have demonstrated that they can be electrochemically active, with oxidation potentials being measurable. For example, the oxidation potential for thiazolidine has been determined to be 0.47V in phosphate (B84403) buffer (pH 2.21) using an Au oxide electrode. researchgate.net
The nature of the substituent on the thiazole ring plays a critical role in modulating its electrochemical behavior. Electron-withdrawing groups tend to make the ring more resistant to oxidation and more susceptible to reduction. Conversely, electron-donating groups facilitate oxidation by increasing the electron density of the ring. The methoxymethyl group (-CH₂OCH₃) at the 5-position of the 1,2-thiazole ring is generally considered to be a weakly electron-donating or neutral group. Its influence on the electrochemical potential would be less pronounced compared to strong activating or deactivating groups.
The following table summarizes representative electrochemical data for related thiazole and heterocyclic systems to provide a comparative context for the anticipated behavior of the 1,2-thiazole system.
| Compound/System | Technique | Potential (V) | Conditions | Reference |
| Rhodanine | CV, DPV, LSV | 0.54 (peak) | vs. Au oxide electrode in phosphate buffer (pH 2.21) | researchgate.net |
| Thiazolidine-2,4-dione | CV, DPV, LSV | 0.40 (peak) | vs. Au oxide electrode in phosphate buffer (pH 2.21) | researchgate.net |
| Thiazolidine | CV, DPV, LSV | 0.47 (peak) | vs. Au oxide electrode in phosphate buffer (pH 2.21) | researchgate.net |
| L(-)-Thiazolidine-4-carboxylic acid | CV, DPV, LSV | 0.48 (peak) | vs. Au oxide electrode in phosphate buffer (pH 2.21) | researchgate.net |
| Hydroquinone (for comparison) | CV | 0.35 | vs. Ag/AgCl in phosphate buffer (pH 7.0)/EtOH | researchgate.net |
Further research focusing specifically on the electrochemical properties of 5-substituted 1,2-thiazoles, including this compound, would be beneficial for a more detailed understanding of their redox chemistry and for the development of new functional materials and molecules.
Derivatization Strategies and Structure Property Relationship Studies for Advanced Materials
Rational Design and Synthesis of 5-(Methoxymethyl)-1,2-thiazole Analogues and Libraries
The rational design of analogues of this compound would theoretically involve modifying the core structure to tune its electronic and physical properties. This could include the introduction of various substituents at different positions on the thiazole (B1198619) ring. Methodologies like combinatorial chemistry and parallel synthesis are powerful tools for creating large libraries of such analogues, enabling high-throughput screening for desired properties. mdpi.comnih.govnih.gov These techniques are widely applied to other thiazole-containing scaffolds to accelerate the discovery of new materials. mdpi.com However, specific examples of the application of these high-throughput synthesis methods to generate libraries of this compound derivatives are not documented in the current body of scientific literature.
Systematic Investigation of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of heterocyclic compounds are highly sensitive to the nature and position of substituents. rsc.orgmdpi.comresearchgate.netnih.gov Attaching electron-donating or electron-withdrawing groups to the 1,2-thiazole ring can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption and emission spectra, as well as its charge transport characteristics. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to predict these effects and guide synthetic efforts. researchgate.netnih.gov While extensive research has been conducted on substituent effects in various thiazole and benzothiazole (B30560) systems, a systematic study detailing how different substituents specifically affect the electronic and optical properties of the this compound core is not available.
Fabrication and Characterization of Novel Functional Materials Incorporating this compound Moieties
The incorporation of specific heterocyclic moieties into larger molecular architectures is a common strategy for developing new functional materials.
Integration into Polymer Architectures and Macromolecular Structures
Thiazole-containing polymers are of interest for their potential applications in organic electronics. cedarville.edumdpi.comrsc.orgresearchgate.net The 1,2-thiazole unit could be incorporated into a polymer backbone to influence its conjugation, morphology, and electronic properties. The solubility and processing characteristics of such polymers could be tuned by the methoxymethyl substituent. At present, there are no published studies describing the synthesis and properties of polymers or other macromolecular structures that specifically incorporate the this compound moiety.
Exploration in Organic Semiconductors and Optoelectronic Devices
The development of novel organic semiconductors is a driving force in the field of optoelectronics. Thiazole-based materials, particularly fused systems like thiazolo[5,4-d]thiazole, have shown promise in this area. rsc.orgresearchgate.netnih.govresearchgate.net The fundamental 1,2-thiazole ring system, if appropriately functionalized, could also serve as a building block for materials used in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The specific compound this compound has not been investigated for its potential in these applications, and consequently, no data on its performance in organic semiconductor devices is available.
Advanced Spectroscopic Characterization and Computational Analysis of 5 Methoxymethyl 1,2 Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of 5-(Methoxymethyl)-1,2-thiazole in solution. Conformational analysis of thiazole (B1198619) derivatives can be achieved by combining experimental NMR data with computational modeling. mdpi.comiu.edu.sa
One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multidimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the specific isomeric structure.
¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the C4 proton of the thiazole ring, a singlet for the methylene (B1212753) protons (-CH₂-), and a singlet for the methyl protons (-OCH₃).
¹³C NMR: The carbon spectrum would display signals for the two thiazole ring methines (C3 and C4), the substituted thiazole carbon (C5), the methylene carbon, and the methyl carbon.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would primarily be used to confirm the absence of coupling for the isolated protons on the ring and side chain, reinforcing their assignment as singlets.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. This technique would unequivocally link the C4-H proton signal to the C4 carbon signal, the -CH₂- proton signal to its corresponding carbon, and the -OCH₃ proton signal to its carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, the key HMBC correlations would be:
From the methylene (-CH₂-) protons to the C5 carbon of the thiazole ring, confirming the attachment point of the side chain.
From the methylene (-CH₂-) protons to the methyl (-OCH₃) carbon, confirming the ether linkage.
From the C4-H proton to the C3 and C5 carbons of the thiazole ring.
These combined techniques provide a comprehensive and unambiguous assignment of the molecule's covalent framework. acs.orgmdpi.comnih.goviucr.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key HSQC Correlation (¹H-¹³C) |
| H3 | ~8.0-8.5 | - | C4, C5 | C3 |
| H4 | ~7.5-8.0 | - | C3, C5 | C4 |
| -CH₂- | ~4.5-5.0 | ~65-70 | C5, -OCH₃ | -CH₂- |
| -OCH₃ | ~3.3-3.6 | ~55-60 | -CH₂- | -OCH₃ |
| C3 | - | ~150-155 | - | - |
| C4 | - | ~115-120 | - | - |
| C5 | - | ~165-170 | - | - |
Note: Chemical shifts are estimates based on typical values for thiazole and ether functionalities and may vary depending on the solvent and experimental conditions.
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in the solid phase, which can differ significantly from its solution-state behavior.
Crystalline Forms: For a crystalline sample, ssNMR can reveal details about the molecular packing and conformation within the crystal lattice. High-resolution techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide sharp signals, allowing for the identification of distinct carbon and proton environments. The presence of multiple, well-resolved signals for a single carbon position can indicate the existence of multiple unique molecules in the asymmetric unit of the crystal (polymorphism).
Amorphous Forms: In an amorphous or disordered solid, ssNMR spectra typically exhibit broad lineshapes. This broadening arises from the distribution of different local environments and conformations throughout the solid. The analysis of these lineshapes can provide insights into the degree of disorder and the range of molecular conformations present in the amorphous state. rsc.org
Mass Spectrometry (MS) for Reaction Pathway Elucidation and Mechanistic Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.
In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Thiazole-containing compounds are known to fragment in specific and predictable ways. semanticscholar.orgresearchgate.netsapub.org
A plausible fragmentation pathway for the molecular ion of this compound (m/z 145) could involve:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ether bond could lead to a fragment ion at m/z 114.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the elimination of formaldehyde would produce a fragment at m/z 115.
Cleavage of the thiazole ring: The thiazole ring itself can undergo cleavage. Common fragmentation patterns for thiazoles involve the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformyl radical (HCS•), leading to characteristic fragment ions. nih.gov
Loss of the entire side chain: Cleavage of the C5-CH₂ bond could result in a thiazole radical cation at m/z 100.
The analysis of these fragmentation patterns is critical for confirming the structure and for distinguishing it from potential isomers. nih.govmdpi.com
Table 2: Predicted Key Fragment Ions for this compound in MS/MS.
| m/z (mass/charge) | Proposed Formula | Proposed Loss from Molecular Ion (m/z 145) |
| 145 | [C₅H₇NOS]⁺ | Molecular Ion |
| 115 | [C₄H₅NS]⁺ | Loss of formaldehyde (CH₂O) |
| 114 | [C₄H₄NS]⁺ | Loss of methoxy radical (•OCH₃) |
| 100 | [C₃H₂NS]⁺ | Loss of methoxymethyl radical (•CH₂OCH₃) |
| 85 | [C₃H₃S]⁺ | Ring cleavage, loss of CH₂N₂O |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm that the measured exact mass of the molecular ion matches the theoretical mass calculated for the formula C₅H₇NOS. This capability is essential for distinguishing the target compound from other molecules that might have the same nominal mass but a different elemental composition. mdpi.comresearchgate.net
Table 3: Exact Mass Determination of this compound by HRMS.
| Property | Value |
| Molecular Formula | C₅H₇NOS |
| Nominal Mass | 145 amu |
| Calculated Monoisotopic (Exact) Mass | 145.02483 amu |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa The resulting spectra serve as a unique "molecular fingerprint" and are used to identify the functional groups present in the compound. libretexts.orglibretexts.org For thiazole derivatives, experimental spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to achieve a precise assignment of the vibrational bands. nih.govresearchgate.netresearchgate.net
The key expected vibrational modes for this compound include:
C-H Stretching: Aromatic C-H stretching from the thiazole ring (typically >3000 cm⁻¹) and aliphatic C-H stretching from the methoxymethyl group (typically in the 2850-3000 cm⁻¹ range).
C=N and C=C Stretching: Vibrations associated with the thiazole ring framework, usually appearing in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage, which gives rise to strong, characteristic bands typically in the 1050-1150 cm⁻¹ region.
Ring Vibrations (including C-S stretch): Vibrations involving the entire thiazole ring, including stretching of the C-S bond, typically occur at lower wavenumbers (<1000 cm⁻¹).
These techniques are complementary; some vibrational modes may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa. doi.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Thiazole Ring |
| 3000 - 2850 | C-H Stretch | -CH₂- and -OCH₃ |
| 1600 - 1450 | C=N / C=C Stretch | Thiazole Ring |
| 1470 - 1440 | CH₂ Scissoring | -CH₂- |
| 1150 - 1050 | C-O-C Asymmetric Stretch | Ether |
| 900 - 700 | C-S Stretch / Ring Deformation | Thiazole Ring |
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties
The photophysical properties of this compound, specifically its interaction with ultraviolet and visible light, can be predicted through computational methods. Thiazole and its derivatives are known to exhibit electronic transitions in the UV region. The absorption spectrum is dictated by the promotion of electrons from occupied to unoccupied molecular orbitals. For thiazole itself, vacuum ultraviolet (VUV) absorption spectra show intense bands corresponding to π→π* and n→π* transitions researchgate.net. The introduction of a methoxymethyl group at the 5-position is expected to influence the electronic structure and thus the absorption and emission characteristics.
Computationally, the prediction of UV-Vis spectra is often carried out using Time-Dependent Density Functional Theory (TD-DFT). This method can calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively scielo.org.za. For thiazole derivatives, TD-DFT calculations have been shown to provide results that are in good agreement with experimental data, often within a 10-20 nm range nih.gov. The electronic transitions in molecules like this compound are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals nih.govacs.org. The nature of these frontier orbitals, which for thiazoles often involve π-systems, dictates the character of the electronic transitions nih.gov.
Fluorescence, the emission of light from a singlet excited state, is also a key photophysical property. Thiazole orange, a well-known fluorescent dye, demonstrates a significant increase in fluorescence quantum yield upon binding to DNA, a phenomenon attributed to the restriction of intramolecular rotation mdpi.comlumiprobe.com. While this compound is a much simpler molecule, its potential for fluorescence can be assessed computationally. The energy difference between the first excited state and the ground state, calculated using methods like TD-DFT, provides an estimation of the emission wavelength. The fluorescence properties of thiazole derivatives can be tuned by the introduction of different substituents, which can alter the intramolecular charge transfer (ICT) character of the excited state rsc.org. For instance, halogen-containing thiazole orange analogues have been synthesized and their fluorescence properties investigated, showing that they become strongly fluorescent upon binding to dsDNA nih.gov.
A hypothetical table of predicted photophysical properties for this compound based on typical computational results for similar molecules is presented below.
| Property | Predicted Value | Method of Prediction |
| Absorption Maximum (λmax) | ~250-280 nm | TD-DFT |
| Molar Absorptivity (ε) | High (typical for π→π*) | Calculated Oscillator Strength |
| Emission Maximum (λem) | >300 nm | TD-DFT |
| Fluorescence Quantum Yield (ΦF) | Low to moderate in solution | Qualitative assessment based on structure |
X-ray Crystallography for Precise Solid-State Structural Elucidation and Intermolecular Interactions
As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. However, the solid-state structure and intermolecular interactions can be inferred from computational modeling and comparison with crystallographic data of related thiazole derivatives.
X-ray crystallography provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles in the solid state. For thiazole derivatives, the five-membered ring is generally found to be planar nih.gov. The geometry of the methoxymethyl substituent would be a key feature of the crystal structure, with the C-O-C bond angle and the torsion angles around the C-C and C-O bonds defining its conformation.
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the gas-phase geometry of the molecule, which often serves as a good approximation of the solid-state structure, particularly for rigid molecules.
Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice. For this compound, several types of non-covalent interactions would be expected to play a role:
Hydrogen Bonding: While the molecule does not have traditional hydrogen bond donors (like N-H or O-H), weak C-H···N and C-H···O hydrogen bonds are possible, where the hydrogen atoms of the methyl and methylene groups interact with the nitrogen atom of the thiazole ring and the oxygen atom of the methoxymethyl group of neighboring molecules nih.gov.
π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal packing nih.gov.
The crystal structure of a related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, reveals a three-dimensional architecture stabilized by a combination of C-H···N, C-H···O, C-H···S hydrogen bonds, and π-π interactions nih.gov. It is plausible that this compound would exhibit a similar interplay of intermolecular forces in its crystal structure.
Below is a table summarizing the expected structural parameters and intermolecular interactions for this compound in the solid state.
| Feature | Expected Characteristic | Basis of Expectation |
| Thiazole Ring Geometry | Planar | X-ray data of other thiazoles nih.gov |
| Methoxymethyl Conformation | Staggered or gauche | General conformational principles |
| Dominant Intermolecular Interactions | Weak C-H···N/O hydrogen bonds, π-π stacking, van der Waals forces | Analysis of similar crystal structures nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods provide insights into molecular orbitals, charge distribution, and energetic pathways for chemical reactions.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can be employed to optimize the molecular geometry of this compound, providing predictions of bond lengths, bond angles, and dihedral angles epu.edu.iqresearchgate.net. These calculations typically show good agreement with experimental data where available researchgate.net.
The electronic properties of the molecule are also readily accessible through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity nih.govacs.org. For thiazole derivatives, the HOMO is often a π-orbital delocalized over the ring system, while the LUMO is a π*-orbital nih.gov. The methoxymethyl substituent at the 5-position is expected to influence the energies of these frontier orbitals.
The molecular electrostatic potential (MEP) surface can also be calculated using DFT. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) researchgate.net. For this compound, the nitrogen atom is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding.
A table summarizing the types of information obtainable from DFT studies on this compound is provided below.
| Property | Information Gained from DFT |
| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles |
| Electronic Properties | HOMO and LUMO energies, HOMO-LUMO gap, electron density distribution |
| Reactivity | Identification of nucleophilic and electrophilic sites via MEP analysis |
Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational cost than DFT.
For a molecule like this compound, ab initio calculations can be used to obtain a more precise description of the electron correlation effects, which are important for accurately predicting molecular properties. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT. For instance, ab initio calculations have been used to study the electronic states of thiazole, providing a detailed assignment of its vacuum ultraviolet absorption spectrum researchgate.net.
The choice of ab initio method and basis set is crucial for obtaining reliable results. Larger basis sets and higher levels of theory generally lead to more accurate predictions but also require more computational resources. For thiazole-containing systems, ab initio calculations have been employed to study their electronic structure and properties, contributing to a deeper understanding of these important heterocycles researchgate.net.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. For this compound, these methods can be used to simulate:
Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities can be predicted. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes epu.edu.iq.
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for confirming the structure of newly synthesized compounds epu.edu.iq.
UV-Vis Spectra: As mentioned in section 5.4, TD-DFT is a powerful tool for predicting electronic absorption spectra scielo.org.za.
Furthermore, quantum chemical calculations can be used to explore potential reaction pathways for this compound. By locating transition state structures and calculating activation energies, the feasibility and mechanism of various chemical reactions can be investigated. For example, computational studies can shed light on the regioselectivity of electrophilic or nucleophilic substitution reactions on the thiazole ring. The stereoselective synthesis of thiazole derivatives has been rationalized using computational studies to understand the reaction mechanisms nih.gov.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent.
For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the methoxymethyl substituent. MD simulations can be used to explore the conformational landscape of this group, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape might influence its biological activity or its packing in the solid state.
Solvent effects can have a significant impact on the properties and behavior of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound in a given solvent, MD simulations can reveal:
Solvation Structure: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds or other specific interactions.
Conformational Preferences in Solution: The relative populations of different conformers can change in different solvents due to varying degrees of stabilization.
Dynamical Properties: Translational and rotational diffusion of the molecule in solution.
The results of MD simulations can be used to rationalize experimental observations, such as the solvent-dependence of UV-Vis spectra (solvatochromism) or the outcome of chemical reactions in different media. For example, MD simulations have been used to study the aggregation and self-assembly of functionalized thiazolo[5,4-d]thiazole derivatives, revealing the importance of intermolecular interactions in different solvents nih.gov. Similarly, MD simulations have been employed to understand the binding and stability of thiazole-based inhibitors in biological systems nih.gov.
A table summarizing the applications of MD simulations for this compound is presented below.
| Application | Insights Gained from MD Simulations |
| Conformational Analysis | Identification of stable conformers of the methoxymethyl group and rotational energy barriers. |
| Solvent Effects | Understanding of solvation structure, solvent-induced conformational changes, and dynamic behavior in solution. |
| Self-Assembly | Prediction of aggregation behavior and the role of intermolecular forces in solution. |
Interdisciplinary Applications and Industrial Relevance of 5 Methoxymethyl 1,2 Thiazole in Non Biological Domains
Role as Building Blocks and Intermediates in Fine Chemical Synthesis
The 1,2-thiazole ring system is a significant synthon for the creation of a wide range of new chemical entities, valued for its reactivity and the specific properties it imparts to larger molecules nih.gov. 5-(Methoxymethyl)-1,2-thiazole serves as a crucial building block in fine chemical synthesis, offering multiple reactive sites for constructing more complex molecular architectures. The thiazole (B1198619) ring itself can undergo various transformations, while the methoxymethyl group at the C5 position provides a functional handle for further derivatization nih.govpharmaguideline.com.
The inherent reactivity of the thiazole core allows for modifications such as electrophilic substitution, nucleophilic substitution on halogenated derivatives, and metallation, enabling the introduction of diverse functional groups pharmaguideline.comsciepub.com. The methoxymethyl substituent can be chemically modified, for instance, through ether cleavage to reveal a hydroxymethyl group, which can then be oxidized or used in esterification or etherification reactions. This dual reactivity makes this compound a highly adaptable intermediate for producing complex target molecules in multi-step syntheses organic-chemistry.org.
Table 1: Potential Synthetic Transformations of this compound
| Position on Thiazole Ring | Type of Reaction | Potential Outcome |
|---|---|---|
| C3 | Halogenation, Metallation | Introduction of functional groups for cross-coupling reactions. |
| C4 | Halogenation, Metallation, C-H Activation | Functionalization to build complex heterocyclic systems. organic-chemistry.org |
| Methoxymethyl Group (C5) | Ether Cleavage, Oxidation | Conversion to hydroxymethyl or formyl groups for further synthesis. |
| Ring Nitrogen/Sulfur | Coordination | Formation of metal complexes. |
Contributions to Advanced Materials Science and Engineering
The unique electronic properties and structural rigidity of the thiazole ring make it a desirable component in the development of advanced materials, including organic electronics and specialty polymers rsc.orgrsc.org.
Development of Organic Electronic and Optoelectronic Components
Thiazole-containing compounds are recognized for their application in organic electronics, largely because the thiazole ring is an electron-deficient system rsc.orgnankai.edu.cn. This electron-accepting nature is crucial for the design of donor-acceptor (D-A) type conjugated polymers, which are fundamental to organic semiconductors mdpi.comnih.gov. These materials are utilized in a variety of optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) mdpi.commdpi.com.
Polymers derived from monomers like this compound can be engineered to have specific electronic properties. The incorporation of the 1,2-thiazole unit into a polymer backbone can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is advantageous for creating n-type (electron-transporting) materials nih.gov. The planar structure of the thiazole ring promotes efficient intermolecular π-π stacking, which is essential for high charge carrier mobility in organic thin-film transistors rsc.org. Research on thiazolo[5,4-d]thiazoles, which are fused bithiazole systems, has demonstrated their potential as building blocks for semiconductors used in plastic electronics, highlighting the promise of the thiazole core in this field rsc.orgmdpi.com.
Table 2: Properties and Applications of Thiazole-Based Organic Electronics
| Property | Relevance to Organic Electronics | Potential Application |
|---|---|---|
| Electron-Deficient Nature | Facilitates electron transport (n-type semiconductivity). rsc.org | Organic Field-Effect Transistors (OFETs) rsc.org |
| High Oxidative Stability | Enhances the operational lifetime of devices. | Organic Photovoltaics (OPVs) |
| Rigid, Planar Structure | Promotes intermolecular π-π stacking and charge mobility. nih.govrsc.org | Organic Light-Emitting Diodes (OLEDs) |
| Tunable Bandgap | Allows for absorption and emission of light at specific wavelengths. | Sensors and Photodetectors |
Design of Specialty Polymers and Coatings
The incorporation of heterocyclic rings like 1,2-thiazole into polymer chains can impart a range of desirable properties, including enhanced thermal stability, specific optical characteristics, and improved mechanical strength. Fused heterocyclic polymers containing thiazole units have been shown to possess good thermal stability and solubility, making them processable for various applications rsc.org.
This compound can be utilized as a monomer or a precursor to a monomer in polymerization reactions. For example, after suitable functionalization, it could be incorporated into polyamides, polyimides, or other high-performance polymers. The rigidity of the thiazole ring can contribute to a higher glass transition temperature (Tg) and improved dimensional stability of the resulting polymer. Furthermore, the presence of the sulfur and nitrogen heteroatoms can enhance adhesion to metal surfaces, making such polymers suitable for specialty coatings and adhesives. The development of conjugated polymers through methods like direct (hetero)arylation polymerization (DHAP) has opened up new avenues for creating novel thiazole-based materials with tailored properties for electronic and optical applications nih.govnih.gov.
Potential in Agrochemistry as Precursors for Active Ingredients
The thiazole and isothiazole (B42339) scaffolds are integral to numerous commercially successful agrochemicals, particularly fungicides and insecticides researchgate.netresearchgate.net. These heterocyclic rings are present in active ingredients that offer broad-spectrum activity and, in some cases, systemic action within plants nih.govmdpi.com. Compounds like Thiabendazole and Thifluzamide are well-known examples of thiazole-containing fungicides used to control a variety of agricultural pests researchgate.net.
This compound represents a key starting material or intermediate for the synthesis of new agrochemical candidates. The 1,2-thiazole core provides the essential structural motif known for biological activity, while the methoxymethyl group at the C5 position serves as a point for chemical modification. By altering this side chain, chemists can create libraries of related compounds to screen for enhanced efficacy, broader spectrum of activity, or improved safety profiles acs.orgresearchgate.net. The development of novel fungicides often involves combining known active substructures; for instance, isothiazole–thiazole derivatives have been designed and synthesized to target specific fungal proteins, demonstrating the modular approach facilitated by precursors like this compound nih.govrsc.org.
Table 3: Role of this compound in Agrochemistry
| Agrochemical Class | Example of Thiazole-Based Active Ingredient | Potential Role of this compound |
|---|---|---|
| Fungicides | Thiabendazole, Ethaboxam, Oxathiapiprolin researchgate.net | Precursor for synthesizing new fungicidal derivatives. nih.govacs.org |
| Insecticides | Thiamethoxam, Clothianidin researchgate.net | Building block for novel insecticidal compounds. |
| Nematicides | Fluensulfone researchgate.net | Core structure for developing new nematicidal agents. |
| Herbicides | Methabenzthiazuron researchgate.net | Intermediate for creating new herbicidal molecules. |
Application as Ligands and Catalysts in Chemical Transformations
The thiazole ring contains both nitrogen and sulfur heteroatoms, which possess lone pairs of electrons capable of coordinating with transition metals. This property allows thiazole derivatives, including this compound, to function as effective ligands in coordination chemistry and catalysis researchgate.netorientjchem.orgdntb.gov.ua.
Complexes formed between thiazole-derived ligands and metals such as palladium, gold, rhodium, or copper can serve as catalysts for a variety of organic reactions, including cross-coupling, hydrogenation, and cyclization reactions nih.govsemanticscholar.org. The electronic properties and steric environment of the ligand can be fine-tuned by modifying the substituents on the thiazole ring, thereby influencing the activity and selectivity of the catalyst. For example, mesoionic thiazol-5-ylidene complexes have been shown to be strong electron-donating ligands, leading to highly stable and active metal complexes nih.gov. Furthermore, the synthesis of thiazole scaffolds can be catalyzed by reusable nanoparticles, indicating the integral role of this heterocycle in modern catalytic science semanticscholar.orgacs.org. The ability to form stable complexes makes this compound a promising candidate for developing new, tailored ligand systems for homogeneous and heterogeneous catalysis.
Future Research Directions and Emerging Paradigms in 5 Methoxymethyl 1,2 Thiazole Chemistry
Innovations in Sustainable and Economically Viable Synthetic Routes
The chemical industry's increasing emphasis on green chemistry is driving a paradigm shift in the synthesis of heterocyclic compounds like 5-(Methoxymethyl)-1,2-thiazole. nih.govbepls.com Future research will prioritize the development of synthetic pathways that are not only efficient but also environmentally benign and economically feasible. Conventional methods for thiazole (B1198619) synthesis often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation. nih.govresearchgate.net
Innovations in this area are focused on several key strategies. The use of green solvents such as water, ethanol, or deep eutectic solvents is becoming more prevalent, replacing harmful alternatives like DMF and chlorobenzene. bepls.commdpi.com Microwave irradiation and ultrasonic-mediated synthesis are emerging as powerful techniques to accelerate reaction times, reduce energy consumption, and often improve product yields compared to classical heating methods. bepls.comresearchgate.netmdpi.com Furthermore, there is a growing interest in catalyst-free reactions or the use of recyclable, heterogeneous catalysts, such as magnetic nanoparticles, to simplify purification processes and minimize waste. bepls.commdpi.comnih.gov The development of one-pot, multi-component reactions represents another significant step towards sustainability, as these methods improve atom economy by combining several synthetic steps into a single operation, thereby reducing solvent use and purification efforts. bepls.comresearchgate.net
| Parameter | Traditional Synthetic Routes | Emerging Green Synthetic Routes |
|---|---|---|
| Solvents | Often uses hazardous and high-boiling point solvents (e.g., DMF, pyridine, nitrobenzene). mdpi.com | Employs environmentally benign solvents like water, ethanol, or deep eutectic solvents. bepls.commdpi.com |
| Energy Source | Conventional heating, often requiring long reaction times at high temperatures. mdpi.com | Microwave irradiation or sonication to reduce reaction times and energy input. researchgate.netmdpi.com |
| Catalysts | May use transition-metal catalysts or harsh acidic/basic conditions. bepls.com | Utilizes recyclable biocatalysts, heterogeneous catalysts (e.g., nanoparticles), or catalyst-free conditions. bepls.commdpi.comnih.gov |
| Efficiency | Often involves multiple steps with intermediate purification, leading to lower overall yields and higher waste. | Focuses on one-pot, multi-component reactions to improve atom economy and reduce waste streams. researchgate.net |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the thiazole ring is well-documented, future research aims to uncover novel and unprecedented chemical transformations for this compound. The strategic positioning of the methoxymethyl group at the C5 position can influence the electronic properties of the ring, potentially enabling new modes of reactivity. Research is moving beyond traditional functionalization to explore complex, high-value transformations.
One promising area is the development of novel C-H activation and functionalization strategies specific to the thiazole core. This would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials, significantly streamlining synthetic pathways. Another area of exploration involves novel cyclization reactions where the this compound scaffold acts as a building block for creating more complex, fused heterocyclic systems. nih.gov For instance, researchers have successfully synthesized unprecedented [5-5]-fused heteroaromatic systems from thiazole precursors, demonstrating the potential for discovering new molecular architectures with unique properties. nih.gov The sulfone moiety, for example, has been shown to be a versatile reactive tag on thiazole rings, facilitating diverse transformations including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.gov The discovery of novel nucleophilic substitution routes at the C5 position also presents an opportunity for creating new derivatives. researchgate.net
| Transformation Type | Description | Potential Application for this compound |
|---|---|---|
| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the thiazole ring, avoiding pre-activation steps. | Efficient synthesis of novel substituted derivatives for medicinal chemistry or materials science. |
| Novel Cyclization Reactions | Using the thiazole ring as a synthon to construct fused polycyclic heteroaromatic systems. nih.gov | Creation of unique molecular backbones for applications in organic electronics or as complex pharmacophores. mdpi.com |
| Versatile Tag-Based Chemistry | Employing a highly reactive group (e.g., sulfone) to enable a wide range of subsequent coupling reactions. nih.gov | Facilitating modular synthesis and rapid diversification of the core structure. |
| Unprecedented Rearrangements | Exploring conditions that could induce novel skeletal rearrangements of the 1,2-thiazole ring system. | Access to new isomeric scaffolds that are otherwise difficult to synthesize. |
Integration of this compound into Supramolecular Architectures and Nanomaterials
The unique structural and electronic features of this compound make it an attractive candidate for incorporation into advanced materials. The heteroatoms (nitrogen and sulfur) within the thiazole ring can act as coordination sites for metal ions, while the methoxymethyl group provides a potential site for hydrogen bonding or further functionalization. These properties are ideal for the rational design of complex supramolecular assemblies and novel nanomaterials.
Future research will likely explore the use of this compound derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs) or as building blocks for self-assembled gels, liquid crystals, and other soft materials. The ability to tune the electronic properties of the thiazole ring through substitution could lead to materials with tailored optical, electronic, or sensing capabilities. In the realm of nanomaterials, thiazole-containing ligands can be used to functionalize the surface of nanoparticles, imparting specific properties such as improved stability, biocompatibility, or catalytic activity. imp.kiev.ua The rigid, aromatic nature of the thiazole ring is also beneficial for creating extended π-conjugated systems, which are of great interest in the field of organic electronics. mdpi.com
Application of Artificial Intelligence and Machine Learning for Accelerated Molecular Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like this compound. nih.govosti.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships, predict molecular properties, and design novel compounds with desired characteristics, significantly accelerating the research and development cycle. nih.govmdpi.com
| AI/ML Application | Description | Specific Goal |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Machine learning algorithms predict biological activity or physicochemical properties based on molecular structure. nih.gov | To screen virtual libraries and identify derivatives with high potency and favorable pharmacokinetic profiles. |
| Generative Molecular Design | Deep learning models (e.g., GANs, VAEs) generate novel chemical structures with desired properties. nih.govcrimsonpublishers.com | To design new this compound analogues optimized for a specific protein target or material function. |
| Retrosynthesis Prediction | AI tools analyze a target molecule and propose a step-by-step synthetic route. nih.gov | To accelerate the synthesis of computationally designed molecules by identifying the most efficient chemical pathways. |
| Target Identification | Graph-based machine learning models analyze biological networks to predict novel therapeutic targets. mdpi.com | To identify new diseases or biological pathways where this compound derivatives could be effective. |
Expansion into Novel Areas of Chemical Technology (e.g., energy storage, environmental remediation materials)
Beyond its traditional applications in medicinal chemistry, the this compound scaffold holds promise for a range of novel chemical technologies. Its inherent electronic properties, stability, and capacity for functionalization make it a versatile platform for innovation in materials science.
In the field of energy storage , the electron-deficient nature of the thiazole ring could be exploited in the design of new organic redox-active materials for rechargeable batteries. By modifying the substituents on the ring, it may be possible to tune the redox potential and stability of the molecule, leading to high-performance, environmentally friendly energy storage systems. Similarly, the π-conjugated system of thiazole derivatives is relevant for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where they can function as electron-accepting or light-emitting components. mdpi.com
For environmental remediation , this compound derivatives could be developed as highly selective chemosensors for the detection of heavy metal ions or organic pollutants. The heteroatoms in the thiazole ring can act as binding sites, and a detectable response (e.g., a change in color or fluorescence) could be triggered upon binding to a target analyte. Additionally, these molecules could be integrated into catalytic systems designed to degrade persistent environmental pollutants, leveraging the stable thiazole core as a robust framework for the catalytic active site.
Q & A
Basic: What are the established synthetic routes for 5-(Methoxymethyl)-1,2-thiazole, and what key intermediates are involved?
Answer:
The synthesis of this compound derivatives typically involves alkylation or condensation reactions. A common method includes reacting thiol-containing intermediates with alkylating agents like bromoalkanes. For example, in , alkyl derivatives were synthesized by boiling 5-((5-amino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione with bromoalkanes in propan-2-ol, yielding crystalline products after methanol recrystallization . Key intermediates often include thiol-functionalized heterocycles (e.g., 1,2,4-triazole-3-thiones) or amino-thiadiazole precursors, which undergo nucleophilic substitution to introduce the methoxymethyl group .
Basic: Which analytical techniques are most reliable for confirming the structure of this compound derivatives?
Answer:
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and electronic environments .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Elemental analysis to confirm stoichiometry .
- IR spectroscopy to identify functional groups like thiols or methoxy moieties .
For instance, used HRMS and elemental analysis to validate the purity of theophylline-triazole hybrids, while employed NMR to resolve structural ambiguities in S-alkylated derivatives .
Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while protic solvents like methanol aid in crystallization .
- Temperature control : Elevated temperatures (reflux conditions) accelerate alkylation but may require cooling to prevent side reactions .
- Catalyst use : Acidic or basic catalysts (e.g., NaHCO₃) can stabilize intermediates or deprotonate thiols for better reactivity .
- Stoichiometric ratios : A 1:1 molar ratio of thiol to alkylating agent minimizes byproducts, as shown in for bromoalkane reactions .
Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound analogs?
Answer:
Contradictions often arise from substituent effects or assay variability. To address this:
- Systematic SAR studies : Vary substituents (e.g., alkyl chains, aryl groups) and compare activities. demonstrated that alkyl chain length significantly impacts antimicrobial efficacy .
- Standardized assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity) across studies .
- Computational modeling : Molecular docking (as in ) can predict binding affinities to targets like enzymes or receptors, reconciling divergent experimental results .
Advanced: How does molecular docking aid in predicting the biological targets of this compound derivatives?
Answer:
Molecular docking simulates ligand-receptor interactions to identify potential targets. For example:
- Target identification : used docking to link triazole-thiadiazole hybrids to cyclooxygenase-2 (COX-2) inhibition, explaining anti-inflammatory activity .
- Binding mode analysis : Docking reveals key interactions (e.g., hydrogen bonds with methoxymethyl groups) that guide structural optimization .
- Validation : Correlate docking scores (e.g., Glide scores) with experimental IC₅₀ values to refine predictive models .
Advanced: What methodologies are recommended for studying the stability of this compound derivatives under physiological conditions?
Answer:
- pH-dependent stability assays : Incubate compounds in buffers mimicking physiological pH (e.g., pH 7.4 for blood) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for derivatives intended for high-temperature applications .
- Metabolic stability studies : Use liver microsomes or hepatocyte models to evaluate susceptibility to cytochrome P450 enzymes .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
